N-(PYRIDIN-3-YL)-4-(3-{1-[(PYRIDIN-3-YL)CARBAMOTHIOYL]PIPERIDIN-4-YL}PROPYL)PIPERIDINE-1-CARBOTHIOAMIDE
Overview
Description
4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes piperidine and pyridine rings, which are connected by a propane-1,3-diyl linker and carbothioamide groups. The presence of these functional groups and the overall molecular architecture contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridine precursors, followed by their functionalization with carbothioamide groups. The final step involves linking these functionalized units with a propane-1,3-diyl spacer under controlled reaction conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbothioamide groups to corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or halogen groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition.
Medicine: The compound’s potential bioactivity could be explored for developing new therapeutic agents, particularly in targeting specific molecular pathways.
Industry: It may find applications in materials science, such as in the development of novel polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) involves its interaction with specific molecular targets. The piperidine and pyridine rings, along with the carbothioamide groups, can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-trimethylenedipiperidine: A related compound with a similar piperidine structure but lacking the pyridine and carbothioamide groups.
1,3-Bis(4-piperidyl)propane: Another similar compound with a propane-1,3-diyl linker but different functional groups.
Uniqueness
4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) is unique due to the combination of piperidine, pyridine, and carbothioamide groups within a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-pyridin-3-yl-4-[3-[1-(pyridin-3-ylcarbamothioyl)piperidin-4-yl]propyl]piperidine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6S2/c32-24(28-22-6-2-12-26-18-22)30-14-8-20(9-15-30)4-1-5-21-10-16-31(17-11-21)25(33)29-23-7-3-13-27-19-23/h2-3,6-7,12-13,18-21H,1,4-5,8-11,14-17H2,(H,28,32)(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKACIPSCLDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCC2CCN(CC2)C(=S)NC3=CN=CC=C3)C(=S)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.